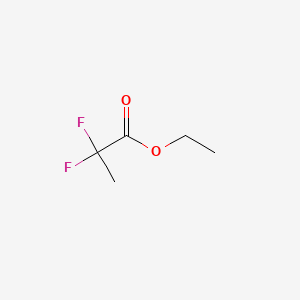

Ethyl 2,2-difluoropropanoate

Description

Significance of Fluorinated Esters in Contemporary Chemical and Biological Sciences

Fluorinated esters are a class of organic compounds that have garnered considerable attention in chemical and biological sciences. The introduction of fluorine atoms into an ester molecule can dramatically alter its physical, chemical, and biological properties. wikipedia.org One of the key impacts of fluorination is the increased lipophilicity, which can enhance the bioavailability of a drug by improving its ability to penetrate cell membranes. wikipedia.org Furthermore, the carbon-fluorine bond is exceptionally strong, making fluorinated compounds more stable and resistant to metabolic degradation. wikipedia.org This stability is a desirable trait in the development of pharmaceuticals, as it can prolong the active life of a drug in the body. wikipedia.org In the agrochemical industry, approximately 30% of compounds contain fluorine, where they are utilized as both pesticides and growth stimulants. wikipedia.org

Historical Perspectives on α,α-Difluorinated Propanoate Derivatives

The study of α,α-difluorinated propanoate derivatives is part of the broader field of organofluorine chemistry. Historically, the synthesis of such compounds presented significant challenges. However, advancements in fluorination techniques have made these derivatives more accessible for research. A notable method for the synthesis of α,α-difluoro-β-amino acids involves the Reformatsky reaction, utilizing ethyl bromodifluoroacetate. researchgate.net This highlights the role of related difluoroesters in accessing complex and biologically relevant molecules. The development of synthetic routes to compounds like ethyl 2,2-difluoropropanoate has been crucial for exploring their potential applications.

Current Research Landscape and Focus on this compound

Current research on this compound is primarily centered on its utility as a versatile building block in organic synthesis. chemdad.comfishersci.ca It serves as a key intermediate for the production of more complex fluorinated molecules, including pharmaceuticals and specialty chemicals. chemdad.comfishersci.ca For instance, derivatives of this compound have been investigated for their potential biological activities. nih.gov The compound's reactivity allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.

Chemical Profile

| Identifier | Value |

| IUPAC Name | This compound fishersci.ca |

| CAS Number | 28781-85-3 fishersci.ca |

| Molecular Formula | C5H8F2O2 fishersci.ca |

| Molecular Weight | 138.11 g/mol chemdad.com |

| SMILES | CCOC(=O)C(C)(F)F fishersci.ca |

| Appearance | Colorless to Almost colorless clear liquid chemdad.comtcichemicals.com |

| Boiling Point | 105°C/760mm oakwoodchemical.com |

| Density | 1.102 g/cm³ chemdad.com |

| Refractive Index | 1.351 chemdad.com |

| Water Solubility | Insoluble chemdad.comfishersci.ca |

Synthesis and Manufacturing Processes

A common laboratory-scale synthesis of this compound involves the fluorination of ethyl pyruvate (B1213749). chemicalbook.com In a typical procedure, ethyl pyruvate is cooled to a low temperature (e.g., -15 to -10 °C) and treated with a fluorinating agent such as (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®). chemicalbook.com The reaction is carefully controlled to maintain a low temperature during the addition of the fluorinating agent. chemicalbook.com After the reaction is complete, the mixture is quenched with a solution of sodium bicarbonate and extracted with an organic solvent like methylene (B1212753) chloride. chemicalbook.com The final product is then purified by distillation, often achieving a high yield. chemicalbook.com

Industrial-scale production may utilize continuous-flow processes to improve efficiency, safety, and yield. researchgate.net Continuous-flow reactors offer enhanced mass and heat transfer, allowing for better control over reaction parameters and reducing the accumulation of potentially hazardous intermediates. researchgate.net

Chemical Reactivity and Mechanisms

This compound participates in a variety of chemical reactions, making it a versatile synthetic intermediate.

Nucleophilic Substitution: The ester group can undergo nucleophilic acyl substitution reactions. For example, hydrolysis of the ester with water, typically under acidic or basic conditions, yields 2,2-difluoropropionic acid and ethanol (B145695). numberanalytics.comlibretexts.org

Reduction: The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to 2,2-difluoro-1-propanol. libretexts.orgpressbooks.pub The use of a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can allow for the isolation of the intermediate aldehyde, 2,2-difluoropropanal, especially when the reaction is conducted at low temperatures. libretexts.orgpressbooks.pub

Reactions at the α-carbon: While the presence of two fluorine atoms reduces the acidity of the α-protons on the methyl group, reactions involving this position can still be achieved under specific conditions.

Applications in Scientific Research

The primary application of this compound in scientific research is as a fluorinated building block for the synthesis of more complex molecules. tcichemicals.com

Organic Synthesis: It is used to introduce the difluoropropanoate moiety into various organic structures. This is particularly valuable in the synthesis of compounds where the gem-difluoro group can impart desirable properties.

Pharmaceutical Intermediates: this compound is an important intermediate in the synthesis of pharmaceuticals. chemdad.comfishersci.ca The incorporation of fluorine can enhance the metabolic stability and bioactivity of drug candidates. wikipedia.org For example, a derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297), has been shown to exhibit anti-cancer properties. nih.gov

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability and low surface energy. While direct applications of this compound in materials science are less common, it can serve as a precursor for the synthesis of fluorinated monomers.

Spectroscopic and Analytical Data

The characterization of this compound is typically achieved through various spectroscopic methods.

| Spectroscopy | Observed Data |

| ¹H NMR | The proton NMR spectrum would show a quartet corresponding to the -CH2- protons of the ethyl group and a triplet for the -CH3 protons of the ethyl group. The methyl group attached to the difluorinated carbon would appear as a triplet due to coupling with the two fluorine atoms. rsc.org |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the difluorinated quaternary carbon (as a triplet due to C-F coupling), the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the difluorinated center. rsc.org |

| ¹⁹F NMR | The fluorine NMR spectrum is a key identifier and would show a single signal for the two equivalent fluorine atoms. rsc.org |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other fragments. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVLDAIKRGXNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375614 | |

| Record name | ethyl 2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28781-85-3 | |

| Record name | ethyl 2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,2-difluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,2 Difluoropropanoate and Its Derivatives

Direct Esterification Approaches to Ethyl 2,2-Difluoropropanoate

The most straightforward method for synthesizing this compound is the direct esterification of 2,2-difluoropropanoic acid with ethanol (B145695). This reaction, a classic example of Fischer esterification, involves the condensation of a carboxylic acid and an alcohol.

Acid-Catalyzed Esterification Protocols

To facilitate the direct esterification, a strong acid catalyst is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the alcohol. The reaction equilibrium is driven towards the product, the ester, by removing the water formed during the reaction.

While specific literature examples detailing the acid-catalyzed esterification of 2,2-difluoropropanoic acid are not prevalent, the reverse reaction, the hydrolysis of this compound to 2,2-difluoropropionic acid, is well-documented. chemicalbook.com For instance, the hydrolysis can be achieved using an aqueous sodium hydroxide (B78521) solution in ethanol, followed by acidification. chemicalbook.com This facile hydrolysis implies that the forward esterification reaction proceeds under standard acid-catalyzed conditions, as shown in the general mechanism below.

General Reaction Scheme: CH₃CF₂COOH + CH₃CH₂OH ⇌ CH₃CF₂COOCH₂CH₃ + H₂O (2,2-Difluoropropanoic Acid + Ethanol ⇌ this compound + Water)

Commonly used acid catalysts for such transformations include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction conditions typically involve heating the mixture of the acid, an excess of ethanol (which can also serve as the solvent), and the catalyst.

Introduction of Fluorine Atoms onto Propanoate Scaffolds

Strategies Employing Specific Fluorinating Reagents

Modern fluorinating agents can effectively convert carbonyl groups or their derivatives into the difluoromethylene group. Nucleophilic fluorinating agents are commonly used for this purpose. These reagents react with ketones and aldehydes to replace the carbonyl oxygen with two fluorine atoms. Examples of such reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor). chemicalbook.comtcichemicals.com

Synthesis from Activated Precursors (e.g., Ethyl Pyruvate)

A highly effective and high-yielding method for the synthesis of this compound starts from the activated precursor, ethyl pyruvate (B1213749). chemicalbook.com Ethyl pyruvate, which contains a ketone at the C2 position, is an ideal substrate for deoxofluorination. The reaction involves treating ethyl pyruvate with a fluorinating agent like [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor). This one-step process directly converts the C=O group into a CF₂ group, affording the desired product in excellent yield. chemicalbook.com

One documented large-scale synthesis involves cooling ethyl pyruvate and adding Deoxo-Fluor while maintaining a low temperature. The reaction proceeds to completion, and after an aqueous workup with sodium bicarbonate, the crude product is purified by distillation to yield this compound. chemicalbook.com

Table 1: Synthesis of this compound from Ethyl Pyruvate

| Precursor | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Pyruvate | [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor) | -15 to 30 | 99.4 | chemicalbook.com |

Advanced Derivatization and Functionalization Routes

Once this compound is synthesized, it can serve as a building block for more complex molecules. Advanced derivatization often involves reactions at the C3 position (the methyl group), which can be activated for further functionalization, such as halogenation.

Preparation of Halogenated Ethyl 2,2-Difluoropropanoates (e.g., Ethyl 3-bromo-3-alkyl-2,2-difluoropropanoate)

The synthesis of halogenated derivatives, such as ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates, expands the synthetic utility of the difluoropropanoate scaffold. These compounds are valuable precursors for introducing the CF₂COOEt moiety into various molecular structures through cross-coupling reactions. rsc.org

The preparation of these halogenated derivatives typically involves a multi-step sequence. For example, the synthesis of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates can be achieved through the nucleophilic addition of a reagent like BrCF₂COOEt to an aldehyde, which forms a secondary alcohol. rsc.org This alcohol intermediate is then subsequently brominated to yield the final target compound. rsc.org These derivatization routes enable the creation of a library of structurally diverse difluoroalkylated compounds. rsc.org

Access to Hydroxylated Ethyl 2,2-Difluoropropanoates (e.g., Ethyl 2,2-difluoro-3-hydroxypropanoate)

The synthesis of hydroxylated α,α-difluoroesters, such as ethyl 2,2-difluoro-3-hydroxypropanoate, is a key step in the preparation of various fluorinated compounds. One established method to access these β-hydroxy-α,α-difluoroacetates is through a Honda-Reformatsky reaction. This reaction involves the use of ethyl bromodifluoroacetate, which reacts with a carbonyl compound, like an aldehyde, to form the desired hydroxylated product. nih.gov

For instance, the synthesis of a β-hydroxy-α,α-difluoroacetate can be achieved by reacting ethyl bromodifluoroacetate with benzaldehyde. nih.gov This reaction serves as a foundational step for producing more complex molecules. The resulting β-hydroxy-α,α-difluoroester can then be further modified, for example, through oxidation. The oxidation of the hydroxyl group to a ketone is a common subsequent step, often carried out using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov This two-step process—Honda-Reformatsky reaction followed by oxidation—provides a reliable route to β-keto-α,α-difluoroesters, which are valuable precursors for other chemical transformations. nih.gov

Generation of Difluoroenolate Intermediates from β-Oxo-α,α-Difluoropropanoates

The generation of difluoroenolate intermediates is a crucial step for the construction of carbon-carbon bonds in fluorinated molecules. A modern and efficient method to produce these intermediates is through the decarboxylation of β-oxo-α,α-difluoropropanoates. nih.govnih.gov This approach is considered environmentally friendly as it releases carbon dioxide as the only byproduct. nih.gov

One notable method involves a decarboxylative aldol (B89426) reaction using a potassium salt of an α,α-difluoro-β-keto acid as the difluoroenolate precursor. nih.gov This reaction proceeds smoothly under mild heating in the presence of zinc chloride (ZnCl₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) to yield α,α-difluoro-β-hydroxy ketones in good to excellent yields. nih.gov The α,α-difluoro-β-ketocarboxylate salt is advantageous as it is a bench-stable solid that is easy to handle in the air. nih.gov

A proposed mechanism for this reaction suggests that the zinc(II) ion coordinates with the nucleophilic enolate that is generated from the decarboxylation of the potassium α,α-difluoro-β-ketocarboxylate. nih.gov This zinc difluoroenolate then undergoes a nucleophilic addition to a carbonyl compound, forming an aldol alkoxide. The final product is obtained after protonation of the zinc alkoxide, which is facilitated by a stoichiometric amount of water. nih.gov

Another innovative approach utilizes ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) to promote a Krapcho-type decarboxylation of a 2,2-difluoro-3-oxopropanoate, which is followed by an aldol reaction. nih.govacs.org This one-pot reaction is significant as it represents the first instance of generating difluoroenolates through a decarboxylation-type process, and it is applicable to a wide range of carbonyl compounds. nih.govacs.org The 2,2-difluoro-3-oxopropanoate precursor used in this method is non-hygroscopic, bench-stable, and can be purified by chromatography, making it a convenient and easy-to-handle reactant. nih.govacs.org This strategy has been successfully applied to the synthesis of bioactive compounds containing a difluoromethylene (CF₂) group, highlighting its utility in drug design. nih.govacs.org

The following table summarizes the key aspects of these two methods for generating difluoroenolate intermediates.

| Method | Catalyst/Promoter | Precursor | Key Features |

| Decarboxylative Aldol Reaction | ZnCl₂/TMEDA | Potassium α,α-difluoro-β-ketocarboxylate | Mild reaction conditions; bench-stable precursor; good to excellent yields. nih.gov |

| Decarboxylative Aldol Reaction | Yb(OTf)₃ | 2,2-Difluoro-3-oxopropanoate | One-pot reaction; first example of a decarboxylation-type process for difluoroenolate generation; applicable to a wide range of carbonyls. nih.govacs.org |

Advanced Synthetic Transformations and Applications in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The presence of the difluoromethyl group in ethyl 2,2-difluoropropanoate significantly influences its reactivity, allowing for its participation in various carbon-carbon bond-forming reactions. These transformations are crucial for the construction of the carbon skeleton of complex organic molecules.

While direct aldol (B89426) reactions using the enolate of this compound can be challenging, the generation of difluoroenolate equivalents through methods such as the Reformatsky reaction provides a powerful alternative for carbon-carbon bond formation. The Reformatsky reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, also known as a Reformatsky enolate. This enolate can then react with carbonyl compounds like aldehydes and ketones to yield β-hydroxy esters.

In the context of this compound, a bromo- or iodo- derivative at the 3-position would be the precursor for generating the corresponding zinc difluoroenolate. The reaction mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo difluoroester. This is followed by a reaction with a carbonyl compound, proceeding through a six-membered chair-like transition state, to form a new carbon-carbon bond. A subsequent acidic workup yields the desired β-hydroxy-α,α-difluoroester. A key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc enolates compared to lithium enolates or Grignard reagents, which prevents undesired side reactions such as self-condensation or addition to the ester group.

| Reactants | Reaction Type | Key Reagents | Product |

| Ethyl 3-bromo-2,2-difluoropropanoate, Aldehyde/Ketone | Reformatsky Reaction | Zinc metal, Acid workup | β-Hydroxy-α,α-difluoroester |

Recent advancements have demonstrated the utility of this compound derivatives in direct cross-coupling reactions. A notable example is the halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones. nih.gov This method allows for the synthesis of a diverse library of difluoroalkylated coumarin (B35378) and quinolinone derivatives under mild reaction conditions, achieving moderate to good yields. nih.gov

The proposed mechanism for this transformation involves the initial formation of a halogen bond between the ethyl 3-bromo-3-alkyl-2,2-difluoropropanoate and a Lewis base such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Under visible light irradiation, an alkyl radical is generated, which then adds to the carbon-carbon double bond of the coumarin or quinolinone heterocycle. nih.gov This process leads to the formation of a radical intermediate that ultimately yields the difluoroalkylated product. nih.gov This methodology highlights a practical approach to incorporate the CF2COOEt motif into important heterocyclic scaffolds. nih.gov

| Substrates | Reaction Type | Key Features | Yields |

| Ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates, Coumarins/Quinolinones | Halogen-bond-promoted cross-coupling | Visible light irradiation, Mild conditions | Moderate to good |

The difluoromethyl group in this compound can also be exploited in radical addition reactions to unsaturated systems. While direct studies on this compound are limited, the reactivity of the closely related ethyl 2-bromo-2,2-difluoroacetate provides valuable insights. Sodium dithionite (B78146) (Na2S2O4) can mediate the radical addition of ethyl 2-bromo-2,2-difluoroacetate to vinyl ethers. This reaction proceeds through the formation of a difluoroacetyl radical, which then adds to the electron-rich double bond of the vinyl ether.

This type of radical addition is a powerful tool for the synthesis of complex fluorinated molecules. The methodology has been successfully applied as a key step in the synthesis of 3,3-difluoro-γ-aminobutyric acid (GABA), demonstrating its utility in accessing biologically relevant compounds. nih.gov The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, such as their acidity. For instance, the introduction of each fluorine atom in 3-fluoro- and 3,3-difluoro-GABA leads to an acidification of both the amino and carboxyl functional groups by approximately one pKa unit. nih.gov

| Reactants | Reaction Type | Mediator | Application |

| Alkyl 2-bromo-2,2-difluoroacetates, Vinyl ethers | Radical Addition | Sodium dithionite (Na2S2O4) | Synthesis of 3,3-difluoro-GABA nih.gov |

Heterocycle Synthesis and Annulation Reactions

This compound and its derivatives are valuable precursors for the synthesis of various fluorinated heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to the often-enhanced biological activity conferred by the fluorine atoms.

Fluorinated dihydropyrazoles and pyrazoles can be synthesized through the 1,3-dipolar cycloaddition of diazo compounds with alkenes or alkynes. To utilize this compound in this context, it would first need to be converted into a suitable diazo derivative, such as ethyl 2-diazo-2,2-difluoropropanoate. This diazo compound can then react with a dipolarophile, like an alkene, to form a pyrazoline ring, which is a dihydropyrazole.

The reaction is typically regioselective, with the terminal nitrogen of the diazo group bonding to the less substituted carbon of the alkene. The initial product, a 1-pyrazoline, is often unstable and can isomerize to the more stable 2-pyrazoline, especially when there is a conjugating group present. Subsequent oxidation can then lead to the aromatic pyrazole (B372694). This synthetic strategy provides a versatile route to a variety of fluorinated pyrazole derivatives, which are important scaffolds in drug discovery.

| Precursor | Reaction Type | Dipolarophile | Product |

| Ethyl 2-diazo-2,2-difluoropropanoate | 1,3-Dipolar Cycloaddition | Alkene | Fluorinated Dihydropyrazole (Pyrazoline) |

The synthesis of enantiomerically enriched fluorinated pyrrolidines can be achieved through copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. While this method does not directly start from this compound, it illustrates a powerful strategy for constructing the fluorinated pyrrolidine (B122466) ring system. This approach yields a series of novel fluorinated pyrrolidines in high yields and with excellent stereoselectivities.

The introduction of fluorine atoms into the pyrrolidine ring has been shown to be crucial for enhancing the biological activity of these compounds. For example, some of the synthesized fluorinated pyrrolidines have demonstrated significant antifungal activity against common plant fungi, whereas their non-fluorinated counterparts showed low activity. This highlights the importance of fluorine in modulating the biological properties of organic molecules.

| Reaction Type | Catalyst | Reactants | Product | Key Finding |

| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I) | Azomethine ylides, Fluorinated styrenes | Enantioenriched fluorinated pyrrolidines | Fluorine atoms enhance antifungal activity |

Construction of Benzoxazole-Containing Amino Acid Derivatives

The synthesis of benzoxazole-containing amino acid derivatives from this compound is a multi-step process that leverages the reactivity of the ester functional group. While a direct condensation is not the typical route, a highly efficient and logical pathway involves the initial conversion of the ester to its corresponding carboxylic acid.

This transformation is readily achieved through saponification. For instance, the hydrolysis of this compound using a solution of sodium hydroxide (B78521) in ethanol (B145695), followed by acidification, yields 2,2-difluoropropionic acid. This specific reaction has been reported with high efficiency, achieving a 92% yield byjus.com.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Solvent | Reaction Time | Product | Yield |

| This compound | 1. 2N Sodium Hydroxide (aq) 2. 2N Hydrochloric Acid | Ethanol | 14 hours | 2,2-Difluoropropionic acid | 92% |

Data sourced from ChemicalBook byjus.com.

Once 2,2-difluoropropionic acid is obtained, it can be coupled with various o-aminophenol derivatives to construct the benzoxazole (B165842) ring system. This condensation is a well-established method for forming benzoxazoles, often facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive species like an acid chloride. The reaction proceeds by initial amide bond formation between the carboxylic acid and the amino group of the o-aminophenol, followed by an intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring. This two-step sequence provides a reliable strategy for incorporating the unique 2,2-difluoropropionyl moiety into complex benzoxazole structures, which are significant scaffolds in medicinal chemistry acs.orgmasterorganicchemistry.comkhanacademy.orgnih.gov.

Functional Group Interconversions of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of other valuable fluorinated compounds through various functional group interconversions.

Hydrolysis to Carboxylic Acids:

As previously detailed (Section 4.2.3), the ester can be efficiently hydrolyzed to 2,2-difluoropropionic acid. The process involves treatment with a base, such as sodium hydroxide, in an alcoholic solvent, followed by an acidic workup byjus.com. This conversion is fundamental as it provides access to the corresponding carboxylate, which can participate in a wide range of subsequent reactions.

Reduction to Alcohols:

The ester functional group of this compound can be reduced to yield the corresponding primary alcohol, 2,2-difluoro-1-propanol. Powerful reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters commonorganicchemistry.comyoutube.com. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols byjus.commasterorganicchemistry.comcommonorganicchemistry.comdoubtnut.comdoubtnut.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) byjus.com. It is crucial to exercise extreme caution when using LiAlH₄ with fluorinated compounds, as vigorous and potentially explosive reactions have been reported acs.org.

Amidation to Amides:

This compound can be converted to 2,2-difluoropropanamides through reaction with primary or secondary amines. This amidation can be achieved under various conditions. A common approach involves the direct reaction of the ester with an amine, which can sometimes be facilitated by catalysts such as iron(III) chloride under solvent-free conditions doubtnut.com. Alternatively, the reaction can be performed by forming a mixed anhydride (B1165640) from the corresponding carboxylic acid (obtained via hydrolysis) and reacting it with the desired amine reddit.com. This transformation provides access to a diverse range of fluorinated amides, which are important functional groups in bioactive molecules.

Development of Novel Fluorinated Building Blocks for Complex Molecule Construction

This compound is a key fluorinated building block, a class of compounds essential for modern drug discovery and materials science. Its value lies not only in its direct use but also in its capacity to be transformed into other novel, structurally diverse fluorinated synthons.

The functional group interconversions described in the previous section are central to this application. Each derivative of this compound represents a new building block with distinct reactivity and synthetic utility:

2,2-Difluoropropionic acid , obtained via hydrolysis, provides a platform for amide coupling, further esterification with complex alcohols, or conversion to other carbonyl derivatives.

2,2-Difluoro-1-propanol , the product of ester reduction, introduces a difluorinated alkyl alcohol moiety. The hydroxyl group can be activated for nucleophilic substitution or used in the synthesis of ethers and new esters.

2,2-Difluoropropanamides , formed through amidation, can be incorporated into peptide-like structures or serve as precursors for the synthesis of fluorinated amines via further reduction.

The gem-difunctional nature of the C-2 position (bearing two fluorine atoms) imparts unique chemical and physical properties to the molecules in which it is incorporated. These include altered acidity of neighboring protons, conformational constraints, and modified metabolic stability. By using this compound and its derivatives, chemists can introduce the valuable CF₂ group into complex molecular architectures to modulate biological activity and enhance pharmacokinetic properties.

Research Applications Across Scientific Disciplines

Contributions to Pharmaceutical and Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. Ethyl 2,2-difluoropropanoate acts as a key building block in the synthesis of complex fluorinated molecules, enabling researchers to explore the impact of the difluoromethyl group on therapeutic potential.

This compound is a key starting material for the synthesis of molecules containing the difluoropropanoate moiety. The presence of the gem-difluoro group (CF2) is of particular interest in drug design. This group can act as a bioisostere for other chemical groups like a carbonyl, hydroxyl, or ether linkage, potentially improving the drug's profile. For instance, replacing a metabolically vulnerable site with a stable C-F bond can increase a drug's half-life in the body. The unique electronic properties of fluorine can also modulate the acidity or basicity of nearby functional groups, which can enhance interactions with biological targets.

Researchers utilize this compound in multi-step synthetic pathways to construct novel drug candidates. Its ester functionality allows for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or reaction with nucleophiles to form amides and other derivatives, all while retaining the crucial difluoroethyl group.

| Property Enhanced | Mechanism/Reason | Example Therapeutic Area |

|---|---|---|

| Metabolic Stability | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, resisting enzymatic cleavage. | Oncology, Infectious Diseases |

| Binding Affinity | Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. | Enzyme Inhibitors, Receptor Agonists/Antagonists |

| Lipophilicity/Permeability | Strategic fluorination can increase a molecule's ability to cross cell membranes. | Central Nervous System (CNS) Drugs |

| Conformational Control | Fluorine substitution can influence the preferred three-dimensional shape of a molecule to better fit a biological target. rsc.org | Various |

Building blocks related to this compound are employed in the synthesis of compounds screened for anticancer activity. For example, fluorinated β-lactams, synthesized using reagents like ethyl bromodifluoroacetate, have been investigated as potential tubulin-targeting agents. Tubulin is a critical protein involved in cell division, and its disruption can lead to the death of cancer cells.

In these studies, the synthesized fluorinated compounds are tested against various cancer cell lines. Researchers have demonstrated that certain 3,3-difluoro substituted β-lactams exhibit potent antiproliferative activity, particularly in breast cancer cells. Mechanistic studies have further revealed that these compounds can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis (programmed cell death). The difluoromethyl group in these analogues plays a crucial role in their biological activity and interaction with the target protein.

The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Fluorination is a proven strategy in this field, with the fluoroquinolone class of antibiotics being a prime example orientjchem.org. Researchers synthesize novel compounds containing fluoroalkyl groups, such as the difluoromethyl group that can be derived from intermediates like this compound, to evaluate their efficacy against pathogenic bacteria and fungi.

Studies have explored various classes of fluorinated compounds for their antimicrobial potential:

Fluorinated Chalcones : These compounds have been synthesized and tested against pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains, with some derivatives showing significant antimicrobial activity nih.gov.

Fluorinated Thioureas : Derivatives of thiourea (B124793) containing fluorine have been evaluated for their ability to inhibit bacterial growth, showing success against strains like B. cereus and S. aureus tandfonline.com.

Fluorinated Macrolides : A fluorinated analog of the antibiotic tilmicosin (B555) was synthesized to study its properties, demonstrating the application of fluorine chemistry in modifying existing antibiotic scaffolds nih.gov.

The rationale is that the introduction of fluorine can enhance the compound's ability to penetrate microbial cell walls, improve its interaction with microbial targets, or block metabolic pathways essential for the microbe's survival biotechniques.com.

The gem-difluoro group is a key feature in the design of potent and selective enzyme inhibitors. Its ability to act as a non-hydrolyzable mimic of a tetrahedral intermediate or as a hydrogen bond donor makes it particularly useful.

Enzyme Inhibition : α-Fluorinated ketones, which can be synthesized from precursors like this compound, are known inhibitors of serine proteases. The electron-withdrawing fluorine atoms make the ketone's carbonyl carbon highly susceptible to nucleophilic attack by an active site serine residue, forming a stable complex that inactivates the enzyme nih.gov. Similarly, 1,1-difluorinated sulfonamides have been shown to have improved enzyme inhibitory potency compared to their non-fluorinated counterparts chinesechemsoc.org. The gem-difluoroalkene moiety, another structure accessible from fluorinated building blocks, can act as an irreversible inhibitor for various enzymes nih.govd-nb.info.

Receptor Binding : The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, or amine groups, possessing the ability to act as a hydrogen bond donor, which can be crucial for binding to a receptor nih.govalfa-chemistry.com. The incorporation of a gem-difluoro unit can also induce specific conformational preferences in a molecule. This pre-organization can lower the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity rsc.org.

| Interaction Type | Role of Gem-Difluoro Group | Example Target Class |

|---|---|---|

| Enzyme Inhibition | Acts as a transition-state analog (e.g., in fluoroketones); enhances acidity and lipophilicity (e.g., in sulfonamides). nih.govchinesechemsoc.org | Proteases, Carbonic Anhydrases |

| Receptor Binding | Acts as a lipophilic hydrogen bond donor; induces favorable conformations for binding. rsc.orgnih.gov | G-Protein Coupled Receptors (GPCRs) |

| Bioisosterism | Mimics hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, improving drug-like properties. nih.govalfa-chemistry.com | Various |

This compound serves as a precursor for creating fluorinated analogues of known bioactive molecules, such as neurotransmitters. A significant area of this research involves analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By synthesizing difluoro-GABA analogues, researchers can probe the structure-activity relationships of GABA receptors.

For instance, difluoromethyl ketones derived from related starting materials have been used to develop novel agonists for the GABA-B receptor. These synthetic analogues are designed to mimic the structure of GABA but with modified properties due to the presence of the difluoro group. These studies are crucial for understanding receptor pharmacology and for developing potential therapeutic agents for neurological disorders where GABAergic signaling is dysregulated.

Late-stage functionalization (LSF) is a strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate a library of analogues wikipedia.org. While this compound is not typically a reagent used for LSF, it is a quintessential example of a fluorinated building block. The use of such building blocks is a complementary and often more dominant strategy in drug discovery nih.gov.

Instead of adding the difluoromethyl group at the end of a synthesis, researchers incorporate it early using a building block like this compound. This allows for the synthesis of a core scaffold that already contains the desired fluorinated motif. This scaffold can then be elaborated through various chemical reactions to produce a diverse range of final compounds. This building block approach is often more practical and efficient for creating structural diversity around the key difluoromethyl pharmacophore, streamlining the exploration of chemical space and the optimization of drug candidates nih.govuni-muenster.de. The development of new methods for late-stage difluoromethylation highlights the recognized importance of the CF2H group, reinforcing the value of building blocks that provide access to this moiety rsc.orgrsc.orgresearchgate.net.

Applications in Agrochemical Research and Development

The introduction of fluorine atoms into agrochemicals is a well-established strategy for enhancing their efficacy. Fluorine can alter a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences its transport properties within plants and pests. Although specific, commercialized pesticides or herbicides directly synthesized from this compound are not widely documented in publicly available research, its potential as a precursor in this sector is an area of active exploration.

In the quest for new and more effective pesticides and herbicides, chemists often synthesize a variety of derivatives of a lead compound to study structure-activity relationships. This compound can serve as a valuable starting material for introducing the 2,2-difluoropropanoyl group into a larger molecule. This modification can lead to changes in the mode of action or spectrum of activity of the resulting agrochemical. The gem-difluoro group is known to be a bioisostere for other chemical groups, potentially mimicking the transition state of an enzymatic reaction and leading to potent inhibition.

While detailed research findings on specific pesticides derived from this compound are scarce, the general principles of fluorine chemistry in agrochemical design suggest its utility. For instance, the synthesis of novel insecticides or herbicides would involve the reaction of this compound with other chemical intermediates to create a new active ingredient. The resulting compound's efficacy would then be evaluated through biological screening.

Beyond the development of new active ingredients, this compound could potentially be used in the synthesis of adjuvants or safeners that enhance the performance of existing crop protection agents. The unique physicochemical properties of fluorinated compounds can influence formulation characteristics, such as solubility and stability, which are crucial for the effective delivery of the active ingredient to the target pest or weed.

Contributions to Material Science Research

The field of material science has seen a surge in the use of fluorinated compounds to develop materials with unique and desirable properties, such as thermal stability, chemical resistance, and low surface energy.

This compound can be considered a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The incorporation of the difluoropropanoate group into a polymer backbone could impart properties such as increased hydrophobicity, oleophobicity, and thermal stability. These characteristics are highly sought after in the development of advanced coatings, specialty plastics, and membranes.

For example, the ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be used as a monomer in polymerization reactions. Alternatively, the ester could be transformed into other functional groups suitable for polymerization. Research in this domain would involve the synthesis of such polymers and the characterization of their physical and chemical properties to assess their suitability for various applications.

Role in Biochemical Research Methodologies

In biochemical research, fluorinated compounds are often used as probes or labels to study biological processes. The fluorine-19 isotope has a nuclear spin of 1/2 and is 100% abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy.

The chemical shift of the fluorine atoms is highly sensitive to their environment, providing valuable information about conformational changes or interactions with other molecules. This makes the 2,2-difluoropropanoyl group a potentially useful tool for medicinal chemists and biochemists in the drug discovery process.

| Property | Value |

| Synonyms | 2,2-Difluoropropionic acid ethyl ester |

| Molecular Formula | C₅H₈F₂O₂ |

| Molecular Weight | 138.11 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 115 °C |

| Density | 1.102 g/cm³ |

| CAS Number | 28781-85-3 |

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive technique for determining the structure of Ethyl 2,2-difluoropropanoate by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F. The resulting spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the ethyl group of this compound. The spectrum typically displays a quartet and a triplet, characteristic of an ethyl ester. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group appear as a triplet, coupling with the adjacent methylene protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 4.25 | Quartet | 7.2 | -OCH2CH3 |

| 1.34 | Triplet | 7.1 | -OCH2CH3 |

| 2.03–1.87 | Multiplet | -CH2- (in a derivative) |

Note: The multiplet at 2.03–1.87 ppm corresponds to a derivative and not the parent compound but is included for illustrative purposes of similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete mapping of the carbon skeleton. The carbonyl carbon of the ester group typically appears significantly downfield. The carbon atom bonded to the two fluorine atoms (CF2) exhibits a characteristic triplet in the proton-decoupled spectrum due to carbon-fluorine coupling. The carbons of the ethyl group also show distinct signals. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) (Hz) | Assignment |

| 164.15 | Triplet | 32.9 | C=O |

| 116.10 | Triplet | 249.9 | -CF2- |

| 62.80 | Singlet | -OCH2CH3 | |

| 34.14 | Triplet | 23.3 | -CH2- (in a derivative) |

| 13.88 | Singlet | -OCH2CH3 |

Note: The chemical shift at 34.14 ppm corresponds to a derivative and not the parent compound but is included for illustrative purposes of similar structures.

Fluorine-19 NMR (¹⁹F NMR) is a particularly sensitive and informative technique for characterizing organofluorine compounds like this compound. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. In the case of this compound, the two equivalent fluorine atoms would be expected to produce a single signal. In derivatives, this signal may appear as a triplet due to coupling with adjacent protons. rsc.org

Table 3: ¹⁹F NMR Spectral Data for an Ethyl 2,2-difluoro-heptanoate derivative

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -106.02 | Triplet | 16.8 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of this compound and can also be used to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. It measures the mass of the molecule with very high precision, allowing for the determination of its exact elemental composition. The experimentally measured monoisotopic mass can be compared to the calculated theoretical mass to confirm the molecular formula, C5H8F2O2. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C5H8F2O2 |

| Calculated Monoisotopic Mass | 138.04923582 Da |

| Measured Monoisotopic Mass | Consistent with calculated value |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like esters without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed. This technique typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion from ESI-MS) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides valuable structural information. While specific fragmentation data for this compound is not detailed in the provided search results, a typical fragmentation pattern for an ethyl ester might involve the loss of the ethoxy group (-OCH2CH3) or ethene (CH2=CH2) via a McLafferty rearrangement.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its reaction mixtures.

Flash column chromatography is a widely employed technique for the purification of compounds in organic synthesis, including derivatives of this compound. sci-hub.se This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system chosen to effectively separate the target compound from impurities. doi.orgsioc.ac.cn The process involves applying air pressure to force the solvent through the column, enabling rapid and efficient separation.

In synthetic procedures involving this compound, flash chromatography is often the final step to isolate the desired product. google.com For instance, products derived from reactions with this compound have been purified using silica gel with a petroleum ether and ethyl acetate (B1210297) solvent system. doi.orggoogle.com The selection of an appropriate eluent system is critical for achieving good separation.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 40-63 mesh) sci-hub.se |

| Mobile Phase (Eluent) | Commonly mixtures of non-polar and polar solvents, such as Petroleum Ether/Ethyl Acetate (PE:EA) google.com |

| Application | Purification of reaction products derived from this compound doi.orgsioc.ac.cn |

Gas Chromatography (GC) is a primary method for assessing the purity of this compound. Commercial suppliers often specify a purity of greater than 95.0% as determined by GC. tcichemicals.com This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The resulting chromatogram provides a quantitative measure of the purity of the sample.

Beyond purity assessment, GC is also a valuable tool for monitoring the progress of reactions where this compound is either a reactant or a product. By taking aliquots from the reaction mixture over time and analyzing them by GC, chemists can determine the consumption of starting materials and the formation of products, allowing for the optimization of reaction conditions.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of chemical reactions. It is a simple and cost-effective technique used to quickly check the status of a reaction by identifying the presence of starting materials, intermediates, and products.

For reactions involving compounds structurally similar to this compound, silica TLC plates are commonly used. sci-hub.se After spotting the reaction mixture on the plate and eluting it with a suitable solvent, the separated components can be visualized. While many compounds can be seen under ultraviolet (UV) light, specific staining solutions are often required for visualization if the compounds are not UV-active. Common visualization agents include phosphomolybdic acid or potassium permanganate (B83412) solutions, followed by heating. sci-hub.se The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the different components of the mixture. sci-hub.se

Table 2: Visualization Methods for TLC Analysis

| Visualization Method | Description |

| UV Light | Used for compounds that are UV-active. |

| Phosphomolybdic Acid Stain | A general stain for organic compounds, which typically appear as blue-green spots on a yellow background after heating. sci-hub.se |

| Potassium Permanganate Stain | Useful for detecting compounds that can be oxidized; spots appear yellow-brown on a purple background. sci-hub.se |

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of compounds. While it is a standard method for the quantitative analysis of a wide array of organic molecules, specific applications and validated methods for the quantitative analysis of this compound are not extensively detailed in the reviewed scientific literature. In principle, an appropriate HPLC method could be developed using a suitable column (e.g., reverse-phase C18) and a mobile phase, with detection likely accomplished by a refractive index detector (RID) due to the lack of a strong UV chromophore in the molecule.

Ancillary Spectroscopic Methods (e.g., Ultraviolet-Visible Spectrophotometry)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of UV or visible light by a substance. It is most effective for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. This compound, being a simple aliphatic ester, lacks a significant chromophore. Consequently, it is not expected to exhibit strong absorption in the typical UV-Vis range (200-800 nm). While some commercial suppliers list UV spectroscopy as a potential analytical technique, specific data, such as the wavelength of maximum absorbance (λmax), are not provided, which is consistent with the compound's chemical structure. apolloscientific.co.uk Therefore, UV-Vis spectrophotometry is not a primary method for the characterization or quantification of this compound.

Theoretical and Computational Studies of Ethyl 2,2 Difluoropropanoate

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of fluorinated esters. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

DFT calculations are frequently employed to determine the optimized molecular geometry of Ethyl 2,2-difluoropropanoate. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, the introduction of the two fluorine atoms at the α-carbon is expected to significantly alter the local geometry compared to its non-fluorinated analog, ethyl propanoate. The strong electronegativity of fluorine shortens the C-F bonds and influences the charge distribution across the entire molecule.

Furthermore, DFT is used to calculate vibrational frequencies. The computed infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretching frequency of the ester group, C-F stretching modes, and various bending and torsional modes. Theoretical calculations aid in the precise assignment of these bands, which can sometimes be complex due to vibrational coupling. mdpi.com

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also readily calculated using DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. The presence of electron-withdrawing fluorine atoms is anticipated to lower the energies of both the HOMO and LUMO compared to ethyl propanoate, potentially affecting its reactivity.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical results for similar molecules using a common functional like B3LYP with a 6-311++G(d,p) basis set. nih.gov

| Property | Calculated Value | Unit |

| Optimized C=O Bond Length | 1.21 | Å |

| Optimized C-F Bond Length | 1.36 | Å |

| C=O Stretching Frequency | 1750 | cm⁻¹ |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 8.3 | eV |

| Dipole Moment | 2.8 | Debye |

This table is illustrative and based on typical computational results for similar fluorinated esters.

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations on single molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of this compound in condensed phases (e.g., as a liquid or in solution). These simulations model the interactions between multiple molecules over time, providing insights into bulk properties and dynamic processes.

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For fluorinated compounds, specialized force fields are often necessary to accurately capture the effects of polarization and the unique nature of fluorine's interactions.

Conformational analysis is a key application of molecular modeling. This compound has several rotatable bonds, leading to different conformers. Computational methods can be used to map the potential energy surface as a function of dihedral angles to identify the most stable conformers and the energy barriers between them. Studies on related fluorinated alkanes have shown that the presence of fluorine can significantly influence conformational preferences due to electrostatic and steric effects, such as the gauche effect observed in 1,2-difluoroethane. nih.gov A similar detailed conformational analysis for this compound would reveal how the geminal difluoro group on the propionyl moiety influences the orientation of the ethyl group.

MD simulations can also be used to predict physical properties such as density, viscosity, and diffusion coefficients in the liquid state. mdpi.com For example, a simulation box containing hundreds of this compound molecules can be set up, and their collective motion tracked over nanoseconds. From the trajectories of the molecules, transport properties can be calculated, which are valuable for understanding its behavior as a solvent or a component in a mixture.

| Simulation Parameter | Description | Typical Value/Method |

| Force Field | Set of parameters for intermolecular and intramolecular interactions. | OPLS-AA or a custom-parameterized force field for fluorinated compounds. |

| System Size | Number of molecules in the simulation box. | 512 molecules |

| Ensemble | Thermodynamic conditions of the simulation. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | Simulated temperature. | 298.15 K |

| Pressure | Simulated pressure. | 1 atm |

| Simulation Time | Duration of the simulation. | 100 ns |

This table outlines a typical setup for a molecular dynamics simulation of liquid this compound.

Computational Prediction of Reactivity, Selectivity, and Electronic Properties

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of this compound in various chemical reactions. By modeling reaction pathways and calculating the energies of reactants, transition states, and products, chemists can gain insights into reaction mechanisms and predict kinetic and thermodynamic outcomes.

One area of interest is the hydrolysis of the ester bond. Computational studies on similar esters, like ethyl fluoroacetate, have used DFT to model the reaction mechanism of hydrolysis under neutral, acidic, and basic conditions. ukm.my These calculations can identify the rate-determining step and quantify the activation energy, which is directly related to the reaction rate. For this compound, the strong electron-withdrawing effect of the two fluorine atoms on the α-carbon is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating its hydrolysis compared to non-fluorinated analogs.

Computational methods can also be used to predict sites of reactivity. Molecular electrostatic potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would show a significant positive potential around the carbonyl carbon and a negative potential around the carbonyl oxygen and fluorine atoms.

Frontier Molecular Orbital (FMO) theory is another approach to predict reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electron donation and acceptance, respectively. For instance, in a reaction with a nucleophile, the interaction with the LUMO would be dominant, and the reaction would likely occur at the atom with the largest LUMO coefficient, which is expected to be the carbonyl carbon.

The table below summarizes key reactivity descriptors that can be calculated computationally.

| Descriptor | Definition | Predicted Trend for this compound |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lowered by fluorine atoms, indicating increased electrophilicity of the carbonyl carbon. |

| Mulliken Charge on Carbonyl Carbon | A measure of the partial atomic charge. | More positive compared to ethyl propanoate, suggesting higher reactivity towards nucleophiles. |

| Activation Energy for Hydrolysis | The energy barrier for the hydrolysis reaction. | Predicted to be lower than that of ethyl propanoate. |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at the molecule's surface. | A strong positive potential region around the carbonyl carbon. |

This table provides a qualitative prediction of reactivity indicators for this compound based on established principles of fluorine chemistry.

Conclusion and Future Research Directions

Synthesis of Current Research Contributions and Key Advancements

Research into Ethyl 2,2-difluoropropanoate and related gem-difluorinated compounds has led to significant advancements in synthetic organic chemistry. A key contribution lies in the development of efficient methods for its synthesis, which often serves as a model for the introduction of the valuable difluoromethylene group into organic molecules. One established method involves the fluorination of ethyl pyruvate (B1213749) using reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor), achieving high yields. chemicalbook.com This process underscores the progress made in developing reliable fluorination techniques that are scalable for producing such building blocks.

The primary advancement associated with this compound is its utility as a precursor for generating difluoroalkyl radicals. nih.govmdpi.com Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have revolutionized the use of such compounds. nih.govrsc.org These reactions proceed under mild conditions and exhibit broad functional group tolerance, representing a significant step forward from harsher, traditional methods. rsc.org The development of photocatalytic systems, often using iridium or copper-based catalysts, allows for the efficient generation of difluoroalkyl radicals from precursors like bromo- or chlorodifluoroacetates, which can then be used in a variety of transformations. nih.govmdpi.com These advancements have made the difluoroalkylation of a wide range of substrates, including alkenes, arenes, and heterocycles, more accessible and sustainable. nih.govrsc.org

Identification of Emerging Trends and Unexplored Research Avenues

An prominent emerging trend in the field is the continued development of novel and more efficient difluoroalkylating reagents and catalytic systems. While this compound serves as a foundational building block, research is moving towards creating reagents that are more reactive, selective, and easier to handle. The use of visible-light photoredox catalysis is a major trend, offering a greener and more sustainable alternative to conventional methods. nih.govuliege.be There is a growing interest in using cheaper and more abundant metal catalysts or even metal-free organic photocatalysts to drive these transformations, enhancing the cost-effectiveness and environmental friendliness of difluoroalkylation reactions. mdpi.com

Unexplored research avenues include the development of asymmetric difluoroalkylation reactions. mdpi.com While significant progress has been made in racemic transformations, the ability to introduce a difluoroalkyl group stereoselectively remains a considerable challenge and a highly desirable goal. Achieving this would provide access to chiral fluorinated molecules, which are of immense interest in medicinal chemistry. Another area ripe for exploration is the application of these methods in late-stage functionalization of complex molecules, such as natural products or drug candidates. This would allow for the rapid generation of fluorinated analogues with potentially improved pharmacological properties. Furthermore, multicomponent reactions that incorporate the difluoroalkyl moiety in a single step are an area that warrants deeper investigation to improve synthetic efficiency. mdpi.com

Translational Research Potential and Broader Societal Impact

The translational potential of research involving this compound and related compounds is substantial, primarily impacting the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into bioactive molecules is a widely used strategy to enhance their properties. researchgate.netnih.govacs.org Fluorine can improve metabolic stability, binding affinity, lipophilicity, and membrane permeability, ultimately leading to more effective drugs. researchgate.netnih.gov Consequently, advancements in difluoroalkylation methods have a direct societal impact by accelerating the discovery and development of new medicines. Over 20% of all pharmaceuticals on the market contain fluorine, and this number continues to grow, highlighting the importance of this chemical modification. researchgate.net

The ability to synthesize novel fluorinated compounds could lead to breakthroughs in treating a wide range of conditions, including neurodegenerative diseases like Alzheimer's and various cancers. nih.govnih.gov For example, fluorinated molecules are being investigated as inhibitors of amyloid fibrillogenesis in Alzheimer's disease. nih.gov In agrochemistry, similar benefits of fluorination are exploited to create more potent and stable pesticides and herbicides, contributing to global food security. nbinno.com The development of more efficient and sustainable synthetic methods, such as those involving photoredox catalysis, also has a broader positive impact by reducing the environmental footprint of chemical manufacturing. nih.gov As our understanding of fluorine chemistry deepens, the ability to precisely install groups like the one derived from this compound will continue to be a powerful tool in creating molecules that benefit society.

Q & A

Q. What are the key physicochemical properties of ethyl 2,2-difluoropropanoate, and how are they experimentally determined?

this compound (CAS 28781-85-3) has a molecular formula of C₅H₈F₂O₂, molecular weight 138.113 g/mol, density 1.1±0.1 g/cm³, and a boiling point of 97.2±25.0 °C at 760 mmHg . Experimental determination involves:

Q. What synthetic methodologies are recommended for preparing this compound in a research setting?

The compound is synthesized via acid-catalyzed esterification of 2,2-difluoropropanoic acid with ethanol. A standard protocol includes:

- Refluxing equimolar amounts of the acid and ethanol with concentrated H₂SO₄ (catalyst) at 80–90°C for 6–8 hours.

- Purification via fractional distillation (boiling point ~97°C) .

- Yield optimization by monitoring reaction progress with FT-IR (disappearance of carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

While not classified as hazardous under GHS, precautionary measures include:

- Use of nitrile gloves, fume hoods, and eye protection.

- Storage in airtight containers away from oxidizers.

- Disposal via incineration or approved waste management systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points for this compound?

The boiling point range (97.2±25.0°C) suggests variability due to impurities or measurement conditions. To address discrepancies:

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing effect of the two fluorine atoms on the α-carbon increases the electrophilicity of the carbonyl group. This can be studied via:

Q. What analytical techniques are most effective for characterizing trace decomposition products of this compound under thermal stress?

Thermal degradation studies (e.g., 24-hour reflux in toluene) require:

Q. How do solvent polarity and catalysts influence the stereoelectronic outcomes of reactions involving this compound?

Polar aprotic solvents (e.g., DMF) enhance the electrophilicity of the carbonyl group, favoring nucleophilic attack. Catalytic effects can be probed via:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated solvents.

- Catalyst screening : Evaluate Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts acylation efficiency .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Common side reactions include hydrolysis or elimination. Mitigation approaches:

- Anhydrous conditions : Use molecular sieves or dry solvents.

- Low-temperature reactions : Perform acylations at –20°C to suppress β-elimination.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for alcohols) .

Q. How can computational chemistry predict the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.